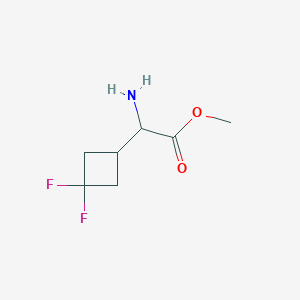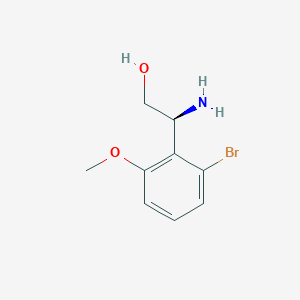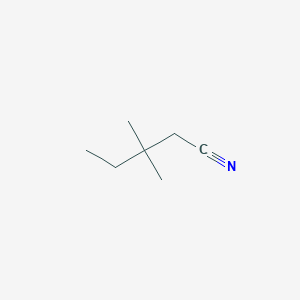
3,3-Dimethylpentanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dimethylpentanenitrile is an organic compound with the molecular formula C7H13N. It is a nitrile, characterized by the presence of a cyano group (-CN) attached to a carbon atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3,3-Dimethylpentanenitrile can be synthesized through several methods. One common approach involves the reaction of 3,3-dimethylpentan-2-one with hydroxylamine hydrochloride to form the corresponding oxime, which is then dehydrated to yield the nitrile. The reaction conditions typically involve the use of a dehydrating agent such as phosphorus pentachloride or thionyl chloride.
Industrial Production Methods
In an industrial setting, this compound can be produced through the catalytic dehydration of 3,3-dimethylpentan-2-amine. This process often employs catalysts such as alumina or silica-alumina at elevated temperatures to facilitate the removal of water and formation of the nitrile group.
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Dimethylpentanenitrile undergoes various chemical reactions, including:
Hydrolysis: In the presence of acidic or basic conditions, the nitrile group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The nitrile can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically involves the use of hydrochloric acid or sodium hydroxide.
Reduction: Commonly employs lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents such as sodium methoxide or potassium cyanide are often used.
Major Products Formed
Hydrolysis: Yields 3,3-dimethylpentanoic acid.
Reduction: Produces 3,3-dimethylpentan-2-amine.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3,3-Dimethylpentanenitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of intermediates for drug molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,3-Dimethylpentanenitrile involves its reactivity as a nitrile. The cyano group is highly polar, making it susceptible to nucleophilic attack. This reactivity underlies many of its chemical transformations, such as hydrolysis and reduction. The molecular targets and pathways involved depend on the specific reaction and conditions employed.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dimethylpentanenitrile: Similar in structure but with a different position of the methyl groups.
3-Methylpentanenitrile: Contains one less methyl group, affecting its reactivity and properties.
2,2-Dimethylpentanenitrile: Another isomer with different methyl group positioning.
Uniqueness
3,3-Dimethylpentanenitrile is unique due to the specific positioning of its methyl groups, which influences its steric and electronic properties. This positioning can affect its reactivity and the types of reactions it undergoes compared to its isomers.
Propriétés
Formule moléculaire |
C7H13N |
|---|---|
Poids moléculaire |
111.18 g/mol |
Nom IUPAC |
3,3-dimethylpentanenitrile |
InChI |
InChI=1S/C7H13N/c1-4-7(2,3)5-6-8/h4-5H2,1-3H3 |
Clé InChI |
ZRBLVTMNOAUKIX-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


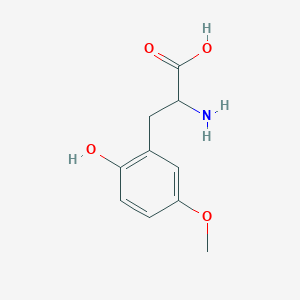




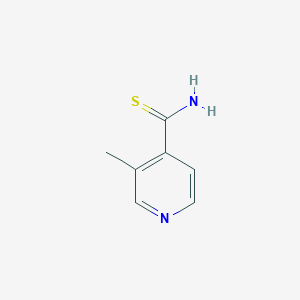
![5-methyl-1-{3-[5-(2-methylquinolin-6-yl)-1,2,4-oxadiazol-3-yl]phenyl}-2,3-dihydro-1H-imidazol-2-one](/img/structure/B13604110.png)
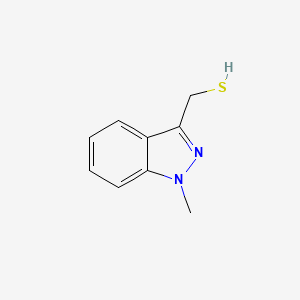
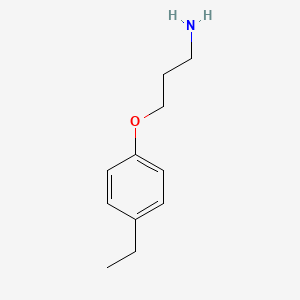
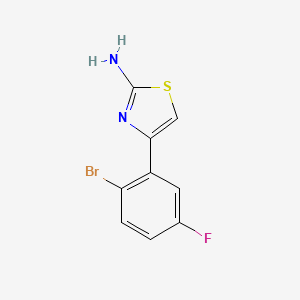
![3-[1-(Trifluoromethyl)cyclobutyl]piperidinehydrochloride](/img/structure/B13604127.png)
